3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene: is a chemical compound with the molecular formula C10H7BrF2 It is characterized by the presence of a bromine atom and two fluorine atoms attached to a cyclopropane ring fused with an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene derivatives and brominating agents.
Bromination: The indene derivative undergoes bromination using a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents to introduce the fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The cyclopropane ring can undergo cycloaddition reactions with suitable dienophiles or dipolarophiles, resulting in the formation of larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while cycloaddition reactions can produce various polycyclic compounds.
Scientific Research Applications
Chemistry: 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene is used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for the development of novel pharmaceuticals and biologically active molecules. It can be used in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals, agrochemicals, and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary based on the compound’s structure and the nature of the target.
Comparison with Similar Compounds
- 3-bromo-1,1-difluoro-1H,1aH,6H,7H,7aH-cyclopropa[a]naphthalen-1a-ol
- 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Uniqueness: 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene is unique due to the presence of both bromine and fluorine atoms on a cyclopropane ring fused with an indene structure. This combination of functional groups and ring systems imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-1,1-difluoro-6,6a-dihydro-1aH-cyclopropa[a]indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2/c11-6-2-1-5-3-8-9(7(5)4-6)10(8,12)13/h1-2,4,8-9H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAYOQSGJKTRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)C3=C1C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.